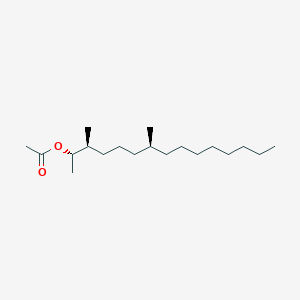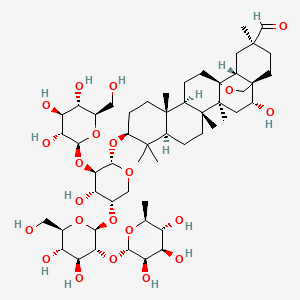
Ardisiacrispin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ardisiacrispin B is a natural product found in Ardisia crenata, Ardisia japonica, and other organisms with data available.
Scientific Research Applications
Pro-apoptotic and Anticancer Activity
- Ardisiacrispin B exhibits significant anticancer activity, particularly against human hepatoma and leukemia cells. It induces apoptosis (programmed cell death) and disrupts microtubule assembly in cancer cells, contributing to its anticancer effects (Li et al., 2008), (Cui Jing-rong, 2007).
Bioactivity of Ardisiacrispin Analogues
- Research has identified about 60 analogues of ardisiacrispin with significant pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. These findings highlight the potential of ardisiacrispin and its analogues for pharmaceutical research (Hu Ying-jie, 2012).
Cytotoxic Effects on Cancer Cells
- Studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including glioblastoma, leukemia, and hepatocarcinoma cells. The compound can induce cell death through both ferroptosis and apoptosis, making it a promising candidate for treating multidrug-resistant cancers (Mbaveng et al., 2018).
Analytical Studies and Extraction Methods
- Analytical methods such as ultrafast liquid chromatography have been developed to identify and quantitatively analyze this compound in Ardisia crenata, which aids in the quality control and further research of this compound (Ma et al., 2015), (Jin Feng-xie, 2006).
Cytotoxic Saponins and Their Potential as Anti-tumor Agents
- Other studies have focused on isolating and identifying cytotoxic saponins from various Ardisia species, including this compound, and evaluating their potential as natural anti-tumor agents (Yin et al., 2022).
Pharmacokinetic Studies
- Pharmacokinetic studies have been conducted to understand the behavior of this compound in biological systems, such as its absorption and distribution in rat plasma, which is crucial for developing effective therapeutic agents (Fang et al., 2017).
properties
Molecular Formula |
C53H86O22 |
|---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |
InChI Key |
ZDIHSHLFPFGAGP-LLEYBADXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
synonyms |
3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



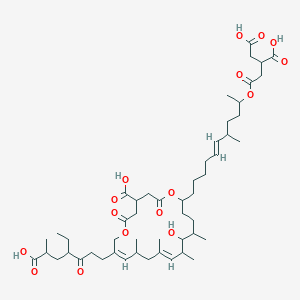

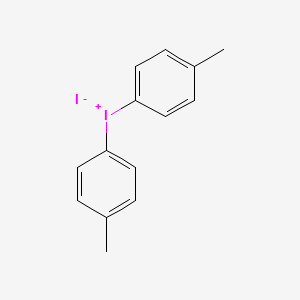
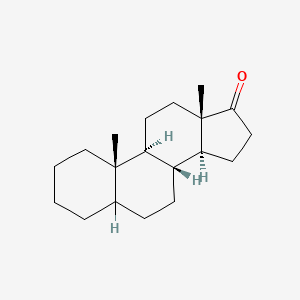
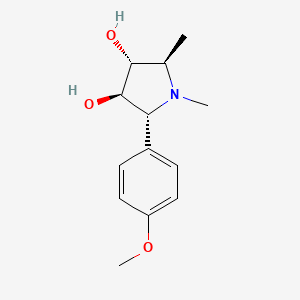
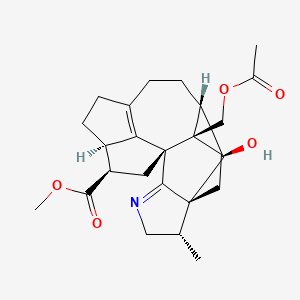

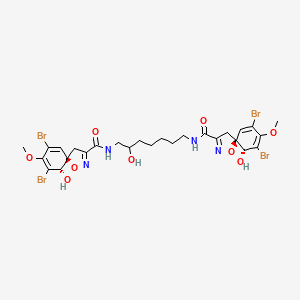
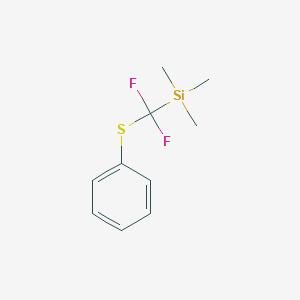
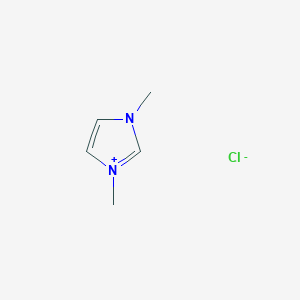
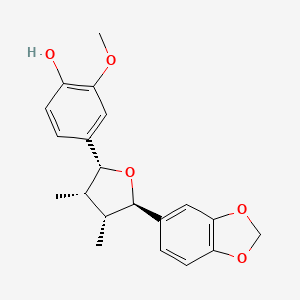
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
